Acetrizoic acid is an organic iodine compound often used in scientific research as a radiopaque contrast agent. [, , , , ] While it has been applied clinically in the past, this report will focus solely on its research applications, excluding information related to drug use, dosage, and side effects.
Radiopaque Contrast Agent: Acetrizoic acid's primary application in scientific research stems from its radiopacity. It has been used as a contrast agent in various studies. [, , ]
Morphology Studies: Researchers have utilized Acetrizoic acid to investigate the morphological changes in erythrocytes (red blood cells) under different conditions. [] Its radiopacity allows for the visualization and analysis of these cellular structures using microscopy techniques.
Bronchoscopic Lung Volume Reduction: One study explored using Acetrizoic acid as a contrast agent in a procedure aiming to reduce lung volume in patients with chronic obstructive pulmonary disease (COPD). [] This application highlights its potential for visualizing and guiding interventional procedures.
Large Volume Activation Analysis: Acetrizoic acid has been employed in large volume activation analysis for the determination of organically bound iodine. [] This analytical technique utilizes neutron activation to quantify specific elements, showcasing Acetrizoic acid's utility beyond imaging applications.
Acetrizoic acid falls under several chemical classifications:
The synthesis of acetrizoic acid involves several key steps. The primary route begins with benzoic acid derivatives, which undergo a series of reactions to introduce iodine and amide functionalities.
The detailed parameters for each step can vary based on the specific method employed and the desired purity of the final product.
Acetrizoic acid features a complex molecular structure characterized by:
Acetrizoic acid participates in several chemical reactions relevant to its function as a contrast agent:
These reactions are crucial for understanding both the utility and limitations of acetrizoic acid in clinical settings.
The mechanism of action of acetrizoic acid as a contrast agent relies on its iodine content:
This mechanism underpins its effectiveness in enhancing imaging quality during diagnostic procedures.
Acetrizoic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding how acetrizoic acid behaves in biological systems and during imaging procedures.
In 1953, V.H. Wallingford of Mallinckrodt Chemical Works achieved a breakthrough in radiographic contrast media by synthesizing acetrizoic acid (3-acetamido-2,4,6-triiodobenzoic acid; molecular formula: C~9~H~6~I~3~NO~3~). This compound represented the first clinically viable triiodinated benzoic acid derivative engineered for intravascular use. Its design leveraged three iodine atoms strategically positioned on a benzene ring to maximize X-ray attenuation, as iodine’s K-shell binding energy (33.2 keV) optimally absorbs diagnostic X-ray spectra [1] [7]. The synthesis pathway involved:
Commercialized as Urokon Sodium (sodium acetrizoate), it rapidly gained clinical adoption after its 1950 introduction. Its 30-70% solutions enabled unprecedented visualization in pyelography (kidney/ureter imaging), cerebral angiography, and cholecystography (gallbladder studies). By 1956, Urokon dominated 47% of the U.S. contrast media market due to its superior radiopacity [1] [6].
Table 1: Key Properties of Acetrizoic Acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C~9~H~6~I~3~NO~3~ | High iodine content (68.7% by weight) for X-ray absorption |
Molar Mass | 556.86 g/mol | Critical for dosage calculations |
Water Solubility | 1.28 g/L (25°C) | Enabled intravenous administration |
Early Trade Names | Urokon, Triurol, Salpix | Marketed globally for multiple procedures |
Acetrizoic acid’s triiodinated structure established the archetypal design for subsequent contrast media. Its benzene ring with carboxyl (COOH) and acetylated amino (NHCOCH~3~) groups became the template for ionic monomers. However, its limitations soon emerged:
The 1960s saw acetrizoic acid’s derivatives inspire diatrizoate (marketed as Hypaque), which replaced the acetyl group with diacetylamino functionalities. Diatrizoate retained the triiodinated core but offered marginally improved safety, becoming the transitional agent toward non-ionic compounds [2] [3].
Table 2: Osmolality Comparison of Contrast Media (350 mgI/mL)
Agent Type | Example | Osmolality (mOsm/kg) | Ratio vs. Blood |
---|---|---|---|
Ionic Monomer | Acetrizoic acid | 1500–2000 | 5–7× |
Ionic Monomer | Diatrizoate | 1400–1800 | 4–6× |
Non-ionic Monomer (1970s) | Iohexol | 780 | 2.5× |
Non-ionic Dimer (1980s) | Iodixanol | 290 | 1× (iso-osmolar) |
Acetrizoic acid’s decline was precipitated by unacceptable organ toxicity:
A pivotal 1959 study urged caution in aortic injections after reporting multiple fatalities from renal failure and cerebral edema [1]. By the 1970s, pharmacodynamic research confirmed that toxicity stemmed from:
These flaws motivated Torsten Almén’s 1969 proposal for non-ionic agents. The first breakthrough was metrizamide (1972), which replaced COOH with hydrophilic hydroxyl groups. By 1980, non-ionic monomers like iohexol and ioversol dominated the market, reducing osmolality by 50% and eliminating electrolyte disturbances [3] [8].
Table 3: Successor Agents to Acetrizoic Acid
Agent | Class | Structural Improvement | Clinical Advantage |
---|---|---|---|
Diatrizoate (1954) | Ionic monomer | Diacetylamino group | Reduced anaphylactoid reactions |
Ioxaglate (1982) | Ionic dimer | Two triiodinated rings share one cation | Lower osmolality (3:2 iodine ratio) |
Ioversol (1980s) | Non-ionic monomer | Carboxyl group replaced with hydroxyalkylamide | Near-physiological osmolality |
Acetrizoic acid was fully phased out by the 1990s, but its triiodinated benzoic acid core remains the foundation of modern agents. Its legacy underscores the balance between radiopacity and biocompatibility—a principle guiding contrast media innovation today [2] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7